6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidinone . Pyrimidinone derivatives are known to possess a wide spectrum of biological activities such as anti-tumour, anti-fungal, anti-inflammatory, and anti-bacterial .
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves the use of chalcones as starting compounds, which are obtained by Claisen-Schmidt condensation . These chalcones then undergo cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones .Molecular Structure Analysis
The structures of the synthesized compounds were investigated by means of UV, IR, 1H NMR, and Mass spectral analysis . The IR spectra of these pyrimidine derivatives showed the presence of absorption bands in the region 1570 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidinone derivatives include Claisen-Schmidt condensation and cyclisation with urea and thiourea . The reaction conditions often involve the use of sodium hydroxide .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinone derivatives can be analyzed using UV, IR, 1H NMR, and Mass spectral analysis . For example, the IR spectra can reveal the presence of certain functional groups .Scientific Research Applications
Synthesis and Potential Pharmacological Activities
A significant body of research focuses on synthesizing new derivatives of pyrimidine and investigating their potential pharmacological activities. For example, studies have synthesized novel Schiff bases of Pyrido [1,2-A] Pyrimidine derivatives with certain amino acids, showing variable antibacterial activities against multiple strains and fungi, indicating their potential as antibacterial and antifungal agents (Alwan, Al Kaabi, & Hashim, 2014). Moreover, derivatives of pyrimidine have been explored for antiviral activities, particularly against retroviruses, suggesting their utility in treating viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial Activities
Research into the antimicrobial properties of pyrimidine derivatives has yielded promising results. Compounds synthesized from pyrimidine structures have shown good inhibitory effects against various microorganisms, highlighting their potential in developing new antimicrobial agents (Younes, Mohamed, & Albayati, 2013).
Contributions to Supramolecular Chemistry
Pyrimidine derivatives have also played a role in the development of supramolecular assemblies. Novel pyrimidine derivatives have been investigated as suitable ligands for co-crystallization, leading to the formation of 2D and 3D networks through extensive hydrogen bonding intermolecular interactions, contributing significantly to the field of supramolecular chemistry (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities . They have also been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Pyrimidine derivatives have been reported to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Pyrimidine derivatives have been reported to exhibit promising neuroprotective and anti-inflammatory properties .
Future Directions
Properties
IUPAC Name |
6-(2-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)8-6-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVILCVAMYIEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734924 | |
Record name | 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116137-74-7 | |
Record name | 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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